2-amino-N'-hydroxy-2-phenylethanimidamide
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Overview
Description
2-amino-N’-hydroxy-2-phenylethanimidamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a phenyl group attached to an ethanimidamide backbone. It is primarily used in research and development due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxy-2-phenylethanimidamide typically involves the reaction of 2-phenylethylamine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-amino-N’-hydroxy-2-phenylethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-hydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
2-amino-N’-hydroxy-2-phenylethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxy-2-phenylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-phenylethanimidamide: A closely related compound with similar structural features and properties.
2-hydroxy-2-phenylethanimidamide hydrochloride: Another similar compound with a hydrochloride salt form, used in various research applications.
Uniqueness
2-amino-N’-hydroxy-2-phenylethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-N'-hydroxy-2-phenylethanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H2,10,11) |
InChI Key |
ODVVJKFPWKUYTL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/O)/N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)N)N |
Origin of Product |
United States |
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